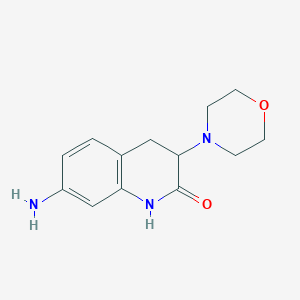

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one

Description

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C13H17N3O2/c14-10-2-1-9-7-12(13(17)15-11(9)8-10)16-3-5-18-6-4-16/h1-2,8,12H,3-7,14H2,(H,15,17) |

InChI Key |

BMSYTMPFKVSOFP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2CC3=C(C=C(C=C3)N)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinolinone Core

The quinolinone nucleus is commonly prepared via intramolecular cyclization reactions starting from substituted phenolic or aminophenolic precursors.

- A notable method involves the cyclization of 3-(hydroxyphenyl)-3-chloropropionate derivatives under Lewis acid catalysis (e.g., anhydrous aluminum trichloride) to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone intermediates.

- This step is often performed in high-boiling organic solvents to improve mixing and reaction control, facilitating large-scale synthesis.

Amination at the 7-Position

- Aminolysis of 7-hydroxychroman-2-one intermediates in alcoholic solvents (methanol, ethanol) with ammonia gas under controlled temperature (70–80 °C) and pressure (0.5 MPa) conditions yields the 7-amino substituted quinolinone.

- This reaction typically proceeds over 24 hours with stirring under airtight conditions, affording high yields (~68.7% total yield reported for the intermediate step).

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Resorcinol | Esterification with 3-chloropropionyl chloride under alkaline conditions | (3-Hydroxyphenyl)-3-chloropropionate | Not specified | Ester formation step |

| 2 | (3-Hydroxyphenyl)-3-chloropropionate | Intramolecular Friedel-Crafts cyclization with anhydrous AlCl3 in high-boiling solvent | 7-Hydroxy-chroman-2-one | Not specified | Lewis acid catalyzed cyclization |

| 3 | 7-Hydroxy-chroman-2-one | Aminolysis with ammonia in MeOH, 70–80 °C, 0.5 MPa, 24 h | 7-Amino-3,4-dihydro-2(1H)-quinolinone | ~68.7 | Amination step producing 7-amino intermediate |

| 4 | 7-Amino-3,4-dihydro-2(1H)-quinolinone | N-alkylation with morpholine halide, NaH, DMF, reflux | 7-Amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one | 50–90 (variable) | Morpholine ring introduction |

| 5 | Crude product | Purification by recrystallization or chromatography | Pure final compound | Not specified | Isolation of target compound |

Detailed Reaction Conditions and Analysis

- Cyclization Reaction: The use of anhydrous aluminum trichloride as a Lewis acid catalyst promotes the intramolecular Friedel-Crafts acylation effectively, yielding high-purity quinolinone intermediates without requiring harsh solventless conditions.

- Aminolysis: The aminolysis step benefits from mild reaction conditions, avoiding concentrated acids or bases, reducing waste and improving industrial scalability.

- Morpholine Introduction: N-alkylation reactions are typically conducted under inert atmosphere with strong bases to deprotonate the quinolinone nitrogen, facilitating nucleophilic substitution by morpholine-containing alkyl halides.

- Purification: Final purification is crucial to remove side products and unreacted starting materials, commonly achieved by recrystallization or chromatographic techniques.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Lewis Acid Cyclization + Aminolysis + N-Alkylation | Older Multi-step Methods with Nitrobenzene Precursors | Solventless High-Temperature Methods |

|---|---|---|---|

| Number of Steps | 4 main synthetic steps | 5 or more steps | 1-2 steps but harsh conditions |

| Reaction Conditions | Mild to moderate temperatures, organic solvents | Multiple harsh steps, including hydrogenation | Very high temperature, solventless |

| Yield | Moderate to high (overall ~68.7% in key steps) | Lower overall yield | Variable, often lower due to harshness |

| Environmental Impact | Reduced waste, avoids concentrated acids/bases | Generates significant industrial waste | High energy consumption |

| Industrial Scalability | Good, due to mild conditions and solvent use | More complex, less scalable | Limited due to harsh conditions |

Summary of Research and Industrial Relevance

- The preparation of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one has evolved towards more efficient, scalable, and environmentally benign methods.

- The use of Lewis acid-catalyzed cyclization followed by aminolysis and morpholine ring introduction via N-alkylation represents the current state-of-the-art approach.

- These methods provide high-purity products suitable for pharmaceutical research, particularly in the development of carbonic anhydrase inhibitors and related therapeutic agents.

- The avoidance of harsh reagents and conditions enhances the feasibility of industrial production, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups on the quinolinone core.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the quinolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Reagents such as halogenated compounds and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the quinolinone core.

Scientific Research Applications

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biology: It is used in research to study its effects on various biological pathways and processes.

Pharmacology: The compound is investigated for its potential as a drug candidate, particularly for its interactions with specific molecular targets.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one with structurally or functionally related compounds:

Structural Analogs

Functional Analogs in Enzyme Inhibition

- MAO-B Inhibitors: 3,4-Dihydro-1H-quinolin-2-one derivatives (e.g., compound 6 in ) show selectivity for MAO-B due to interactions with TYR:435 and CYS:172 via the lactam carbonyl and hydrophobic core .

- α-Carbonic Anhydrase Inhibitors: The 7-amino derivative () inhibits α-CA isoforms without hydrolyzing the lactam, unlike coumarins. This highlights the scaffold’s versatility in enzyme targeting .

Physicochemical Properties

| Property | 7-Amino-3-morpholin-4-yl | 7-Chloro Derivative | Aripiprazole |

|---|---|---|---|

| Molecular Weight | ~250–300 g/mol | 181.62 g/mol | 464.38 g/mol |

| LogP (Predicted) | 1.5–2.5 | 2.1 | 5.2 |

| Hydrogen Bond Acceptors | 4 (NH₂, O, N-morpholine) | 2 (O, Cl) | 5 (O, N-piperazine) |

| Solubility | High (due to morpholine) | Moderate | Low (requires formulation) |

Biological Activity

7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 247.29 g/mol

- CAS Number : 1042973-04-5

Synthesis and Structure

The synthesis of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step reactions that incorporate morpholine and quinolinone derivatives. The structural framework allows for interactions with various biological targets, making it a versatile candidate for drug development.

Inhibitory Effects on Enzymes

Research indicates that compounds related to 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative disease mechanisms.

- MAO Inhibition :

- AChE Inhibition :

Antitumor Activity

In addition to its neuroprotective effects, 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one has shown promise in inhibiting tumor cell growth. Its derivatives have been tested in preclinical models, demonstrating selective inhibition of cancer cell lines with specific genetic alterations .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Neurodegenerative Disease Models :

- Cancer Research :

The biological activity of 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one is attributed to several mechanisms:

Q & A

Basic: What are common synthetic routes for 7-amino-3-morpholin-4-yl-3,4-dihydro-1H-quinolin-2-one?

The synthesis typically involves multi-step organic reactions, including:

- Reduction and functionalization : Use of LiAlH₄ in THF for reduction, followed by SOCl₂ in CHCl₃ for chlorination to introduce reactive intermediates .

- Nucleophilic displacement : Reaction of chlorinated intermediates with morpholine under optimized conditions (e.g., aqueous acetonitrile with KI catalysis at 60°C) to install the morpholine moiety .

- Microwave-assisted cyclization : Accelerating reaction kinetics via microwave irradiation (e.g., 360 W for 5 minutes) with InCl₃ as a catalyst to form the quinolinone core .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Key variables include:

- Catalyst selection : Indium(III) chloride enhances cyclization efficiency under microwave conditions, achieving 63% yield compared to traditional acid/base methods .

- Solvent systems : Polar aprotic solvents like DMF improve nucleophilic substitution rates for morpholine incorporation .

- Temperature control : Maintaining 60°C during displacement reactions minimizes side products .

- Purification techniques : Recrystallization (e.g., CH₂Cl₂/di-isopropylether) or chromatography ensures high purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly for the morpholine and quinolinone moieties .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves crystal packing, hydrogen bonding (N–H⋯N), and π-π stacking interactions (centroid distances ~3.94 Å) .

Advanced: How does X-ray crystallography contribute to understanding molecular interactions?

X-ray analysis reveals:

- Dihedral angles : Quasi-planar fused rings (0.28° deviation) and non-planar substituents (e.g., 57.84° for benzene rings), influencing steric effects .

- Intermolecular forces : Centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds and π-π interactions, critical for predicting solubility and solid-state reactivity .

Basic: What biological activities are associated with morpholine-containing quinolinones?

- Antimicrobial/Anticancer : Morpholine enhances solubility and target engagement, potentially inhibiting enzymes like kinases or topoisomerases .

- Enzyme modulation : Structural analogs interact with biological targets via hydrogen bonding and hydrophobic effects .

Advanced: How to design experiments to study structure-activity relationships (SAR) for substituents like the morpholine ring?

- Linker variations : Compare 3-carbon vs. shorter linkers to assess flexibility and binding affinity .

- Substituent screening : Test morpholine against piperidine or thiomorpholine to evaluate electronic/steric impacts .

- Biological assays : Use kinase inhibition assays or bacterial growth models to correlate structural changes with activity .

Basic: What safety protocols are crucial when handling reagents like LiAlH₄?

- Controlled addition : Add LiAlH₄ slowly to THF under inert atmosphere to prevent exothermic reactions .

- Quenching : Use ethyl acetate or saturated NH₄Cl to neutralize excess reagent .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats and face shields .

Advanced: How to address low yields in multi-step syntheses?

- Intermediate monitoring : Use TLC or in situ IR to detect side reactions early .

- Microwave optimization : Reduce reaction times (e.g., 5 minutes vs. hours) to minimize decomposition .

- Catalyst loading : Adjust InCl₃ concentration (20 mol%) to balance reactivity and cost .

Basic: How to resolve discrepancies in biological activity data across studies?

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control batches .

- Comparative studies : Replicate conditions (e.g., pH, temperature) from conflicting reports to isolate variables .

Advanced: What computational methods predict binding interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.